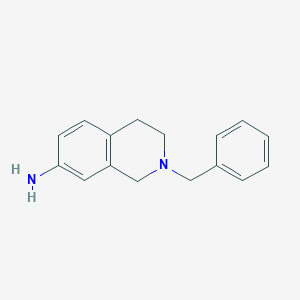

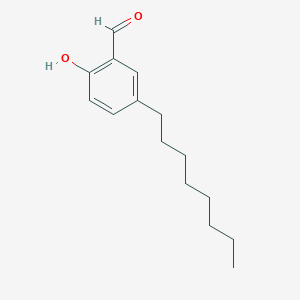

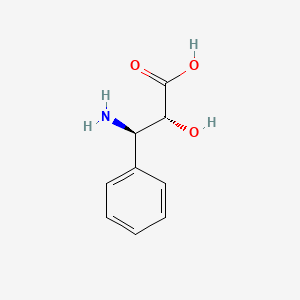

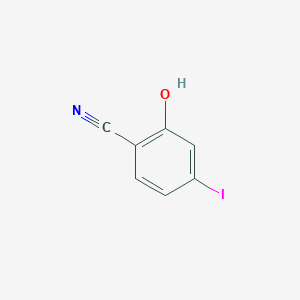

2-Hydroxy-5-octylbenzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Hydroxy-3-octyloxybenzaldehyde, a compound similar to 2-Hydroxy-5-octylbenzaldehyde, has been reported. It was synthesized by the alkylation of 2,3-dihydroxybenzaldehyde . This method could potentially be adapted for the synthesis of 2-Hydroxy-5-octylbenzaldehyde.Wissenschaftliche Forschungsanwendungen

Polymer Chemistry and Materials Science

Polymeric complexes of transition metals with SalEn-type ligands have garnered attention due to their diverse applications. These materials find use in energy storage, (photo)electrocatalysis, and chemical and biological sensing . In particular, 2-Hydroxy-5-octylbenzaldehyde serves as a promising precursor for new SalEn-type complexes with transition metals. These complexes can be fine-tuned by varying the substituents of the ligand, allowing for tailored functional properties .

Energy Storage Materials

The ability to modify the functional properties of SalEn-type coordination materials makes them attractive for energy storage applications. By incorporating 2-Hydroxy-5-octylbenzaldehyde into polymeric complexes, researchers can explore materials with improved phase transition temperatures, electrochemical stability, and energy storage capabilities .

Electrocatalysis

SalEn-type complexes have been investigated for their electrocatalytic properties. The introduction of long alkyl chains via 2-Hydroxy-5-octylbenzaldehyde can enhance the performance of these materials in electrocatalytic reactions, such as oxygen reduction or hydrogen evolution .

Biomedicine and Therapeutics

The compound’s alkyl-substituted salicylic acids are actively used as selective ligands for the cannabinoid CB2 receptor. Additionally, 2-Hydroxy-5-octylbenzaldehyde is an intermediate product in the synthesis of salviandic acid, which has therapeutic effects in coronary heart disease .

Temperature-Sensitive Materials

The presence of octyl chains in NiSalen polymers, derived from 2-Hydroxy-5-octylbenzaldehyde, can influence the phase transition temperature. Researchers can design temperature-sensitive materials with low trigger temperatures by judiciously modifying the polymer structure .

Characterization Techniques

The structure of 2-Hydroxy-5-octylbenzaldehyde can be elucidated using techniques such as 1H and 13C-NMR spectroscopy, high-resolution mass spectrometry (ESI-HRMS), and Fourier-transform infrared spectroscopy (FTIR) .

Wirkmechanismus

Target of Action

The primary targets of 2-Hydroxy-5-octylbenzaldehyde are the cellular antioxidation systems of fungi . This compound, like other benzaldehydes, disrupts these systems, making it an effective antifungal agent .

Mode of Action

2-Hydroxy-5-octylbenzaldehyde interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This destabilization inhibits microbial growth, making the compound an effective antifungal agent .

Biochemical Pathways

It is known that the compound disrupts the oxidative stress-response pathway . This disruption leads to a destabilization of cellular redox homeostasis, which in turn inhibits microbial growth .

Pharmacokinetics

The compound’s effectiveness as an antifungal agent suggests that it has good bioavailability .

Result of Action

The primary result of 2-Hydroxy-5-octylbenzaldehyde’s action is the inhibition of fungal growth . By disrupting cellular antioxidation systems, the compound destabilizes cellular redox homeostasis, leading to the inhibition of microbial growth .

Eigenschaften

IUPAC Name |

2-hydroxy-5-octylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-13-9-10-15(17)14(11-13)12-16/h9-12,17H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIFMUZENYUSFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone](/img/structure/B3152269.png)

![(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid](/img/structure/B3152280.png)